

Technical Monograph: Diallyldicarbonate (Diallyl Pyrocarbonate)

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Compound of Interest

Compound Name: Diallyldicarbonate

Cat. No.: B13147176

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Executive Summary & Core Identity

Diallyldicarbonate (commonly referred to as Diallyl Pyrocarbonate or $(\text{Alloc})_2\text{O}$) is a specialized dicarbonate reagent utilized primarily as a protective group donor in organic synthesis and, more recently, as a high-performance electrolyte additive in lithium-ion batteries.

[1]

Distinct from its monomeric cousin Diallyl Carbonate (DAC), **Diallyldicarbonate** features a reactive anhydride-like linkage that facilitates the transfer of the allyloxycarbonyl (Alloc) group under mild conditions. This structural characteristic makes it a critical tool for drug development, particularly in peptide chemistry where orthogonal protection strategies are required.

Physicochemical Profile

The following data represents the authoritative standard for **Diallyldicarbonate** (CAS: 115491-93-5).

Property	Value	Unit	Condition
Molecular Weight	186.16	g/mol	Calculated (C ₈ H ₁₀ O ₅)
Density	1.121	g/mL	@ 25 °C
Refractive Index	1.431 – 1.435		@ 20 °C
Boiling Point	60	°C	@ 0.05 mmHg (High Vacuum)
Appearance	Clear, colorless to pale yellow	-	Liquid
Storage	2 – 8	°C	Moisture sensitive; store under inert gas



*Critical Distinction: Do not confuse with Diallyl Carbonate (CAS 15022-08-9, MW 142.15, Density 0.991 g/mL) or Allyl Diglycol Carbonate (CR-39 monomer). **Diallyldicarbonate** is significantly denser and more reactive due to the pyrocarbonate (*

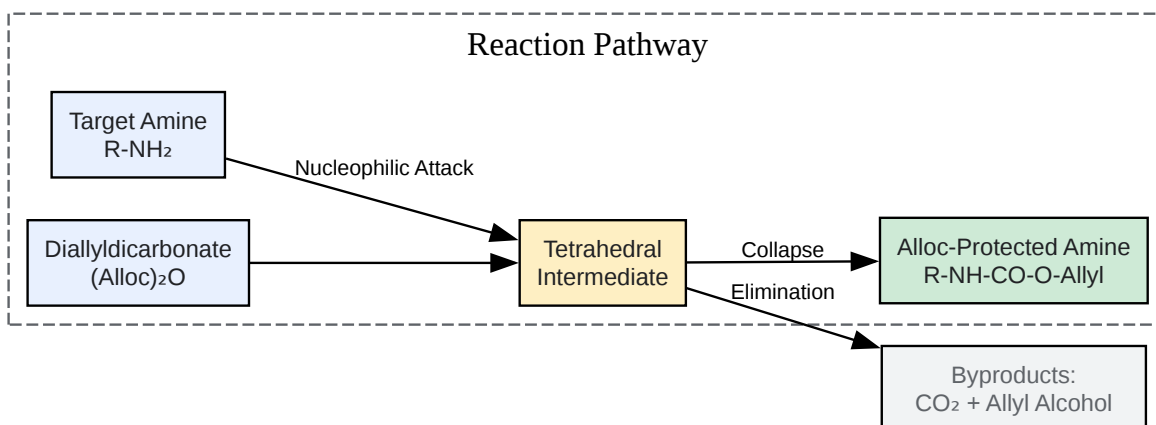
) linkage.

Structural Analysis & Reactivity

The utility of **Diallyldicarbonate** stems from its electrophilic carbonyl carbons. Unlike chloroformates (e.g., Allyl chloroformate), **Diallyldicarbonate** reacts with nucleophiles without evolving corrosive hydrochloric acid, releasing only carbon dioxide and allyl alcohol as byproducts.

Mechanism of Action: Alloc Protection

In drug development, the Alloc group is prized for its stability to acids and bases, being removable only via Palladium(0)-catalyzed allyl transfer. **Diallyldicarbonate** serves as a "clean" electrophile for installing this group.



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Figure 1: Reaction pathway for the protection of amines using **Diallyldicarbonate**. The reagent acts as a mild electrophile, avoiding acid scavengers.

Advanced Applications

A. Organic Synthesis (Peptide Chemistry)

Diallyldicarbonate is the allylic equivalent of Di-tert-butyl dicarbonate (Boc₂O). It is used to introduce the Alloc group onto amines, phenols, and thiols.

- Advantage: Eliminates the need for toxic bases (like pyridine) required when using allyl chloroformate.
- Outcome: High yields of Alloc-protected substrates suitable for solid-phase peptide synthesis (SPPS).

B. Energy Storage (Li-Ion Batteries)

Recent research identifies **Diallyldicarbonate** as a potent electrolyte additive.

- Function: It participates in the formation of the Solid Electrolyte Interphase (SEI) on silicon-based anodes.
- Mechanism: The dicarbonate moiety decomposes sacrificially at specific potentials, creating a polymer-rich passivation layer that suppresses gas generation and prevents continuous

electrolyte degradation.

Experimental Protocols

Protocol A: Clean Alloc-Protection of an Amine

Objective: Synthesize N-Alloc-L-Phenylalanine methyl ester without acidic byproducts. Scope: Drug Development / Intermediate Synthesis.

Materials:

- L-Phenylalanine methyl ester hydrochloride (1.0 eq)
- **Diallyldicarbonate** (1.1 eq)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.0 eq - only to neutralize the HCl salt of the start material)
- Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Methodology:

- Preparation: Dissolve the amino ester salt in DCM (0.1 M concentration) in a round-bottom flask.
- Neutralization: Add TEA (1.0 eq) dropwise at 0 °C to free the amine. Note: If starting with a free amine, no base is required.
- Reagent Addition: Add **Diallyldicarbonate** (1.1 eq) slowly via syringe. The reaction is slightly exothermic; maintain temperature < 5 °C during addition.
- Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours.
 - Monitoring: Monitor via TLC (Check for disappearance of amine) or LC-MS.
 - Observation: Evolution of CO₂ gas bubbles indicates reaction progress.
- Workup:

- Evaporate the solvent under reduced pressure.
- The byproduct (allyl alcohol) has a boiling point of 97 °C and can be removed via high-vacuum drying or column chromatography.
- Purification: Flash chromatography (Hexane/Ethyl Acetate) yields the pure Alloc-carbamate.

Protocol B: Density Verification (Pycnometry)

Objective: Verify the density of a stored **Diallyldicarbonate** sample to ensure no polymerization or hydrolysis has occurred. Scope: Quality Control (QC).

Methodology:

- Calibration: Weigh a clean, dry 10 mL pycnometer () with a thermometer cap. Fill with degassed water at 25 °C and weigh (). Calculate exact volume .
- Equilibration: Fill the pycnometer with **Diallyldicarbonate**. Ensure no bubbles are trapped in the capillary.
- Measurement: Equilibrate in a water bath at exactly 25.0 °C for 15 minutes. Wipe the exterior dry rapidly and weigh ().
- Calculation:

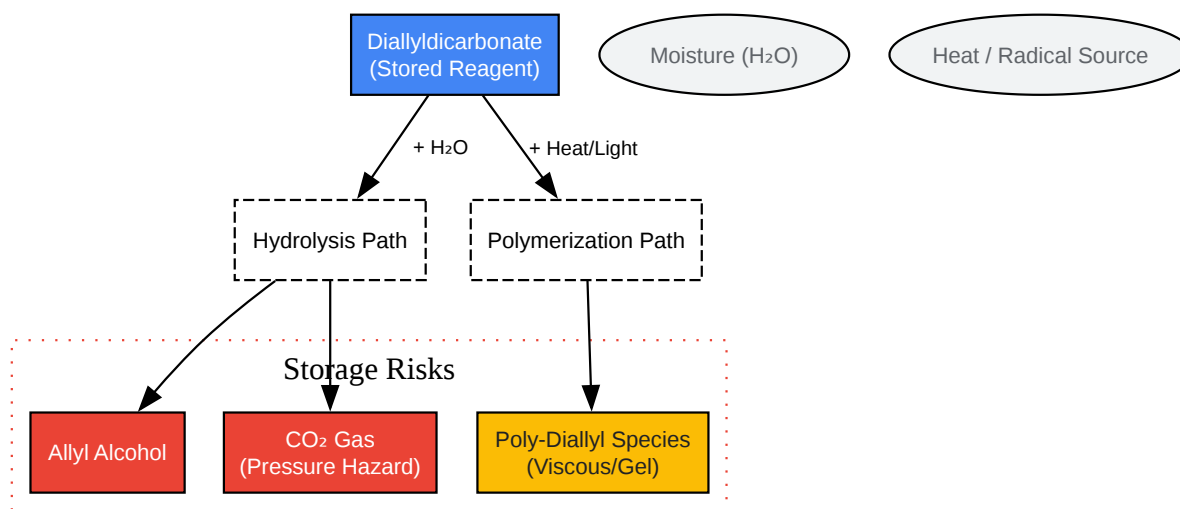
Acceptance Criteria: Result must fall between 1.115 – 1.125 g/mL. A higher density suggests polymerization; a lower density may indicate hydrolysis to allyl alcohol.

Logic of Stability & Degradation

Dicarbonates are thermodynamically unstable relative to their decomposition products.

Diallyldicarbonate is particularly sensitive due to the allyl group's potential for polymerization

and the dicarbonate's susceptibility to hydrolysis.



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Figure 2: Degradation pathways. Moisture leads to pressure buildup (CO₂), while heat leads to polymerization.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4384857: Diallyl Pyrocarbonate. Retrieved from [[Link](#)]
- Park, J., et al. (2025). Impact of Pyrocarbonate Additives and Salt Chemistries on Gassing and Performance in Silicon-Containing Pouch Cells. ResearchGate. Retrieved from [[Link](#)]

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Sources

- [1. 115491-93-5 | CAS DataBase \[m.chemicalbook.com\]](#)
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